The synthesis of treprostinil has evolved over the years, with recent advancements focusing on improving yield and efficiency. A notable method involves using a plug flow reactor for key reactions such as the Claisen rearrangement and the Pauson–Khand reaction .
Treprostinil's molecular structure features a complex arrangement that includes multiple stereocenters. The IUPAC name for treprostinil is:
Key structural data includes:
Treprostinil undergoes various chemical reactions that are crucial for its function as a therapeutic agent. Its primary pharmacological actions include:
The compound acts through binding to the prostacyclin receptor (IP receptor), which triggers downstream signaling pathways leading to these effects .
Treprostinil exerts its effects primarily through the activation of prostacyclin receptors located on vascular endothelial cells and smooth muscle cells. Upon binding:
Additionally, treprostinil's inhibition of inflammatory cytokines contributes to its therapeutic benefits in managing pulmonary hypertension .
Treprostinil exhibits several notable physical and chemical properties:
These properties influence its formulation and administration routes.
Treprostinil is primarily used in clinical settings for managing pulmonary arterial hypertension. Its applications include:
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0